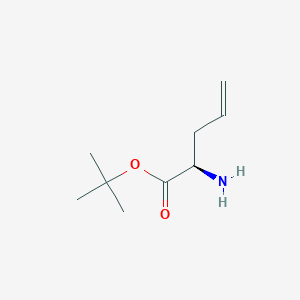

(R)-2-Amino-4-pentenoic acid T-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-2-Amino-4-pentenoic acid T-butyl ester” is a type of tert-butyl ester of an amino acid. Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are prepared from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The structure of the t-butyl group is (CH3)3C . The tert-butyl esters are synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate .Chemical Reactions Analysis

Tert-butyl esters can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .Physical And Chemical Properties Analysis

Tert-butyl esters are colorless and have a camphor-like odor . They are miscible with water, ethanol, and diethyl ether .科学的研究の応用

Chemical Analysis and Synthesis

The ninhydrin reaction, a classical chemical analysis technique, is extensively applied for the detection, isolation, and analysis of amino acids, peptides, and proteins across a wide range of scientific disciplines, including agricultural, biochemical, clinical, and environmental sciences. This reaction is unique in its ability to produce a distinctive chromophore from all primary amines, including amino acids, under specific conditions, which is crucial for analytical chemistry and biochemistry applications M. Friedman, 2004.

Biopolymers and Green Chemistry

The alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic acids, presents an innovative approach to synthesizing esters under mild conditions. This process is significant for the chemical industry, offering resource savings, waste minimization, and environmental safety benefits. It represents a step towards the development of advanced chemical products, especially polymers, through green chemistry N. Sevostyanova, S. Batashev, 2023.

Polymer Science

The utilization of amines as (co)initiators in the polymerization of cyclic esters offers insights into controlled polymer synthesis. This includes the polymerization of lactones and lactides initiated by amines, highlighting the potential for precise synthesis of polymers with specific properties. The research in this area opens up new possibilities for the development of biodegradable and biocompatible polymers, which is a critical aspect of material science and engineering A. Duda, T. Biela, A. Kowalski, J. Libiszowski, 2005.

Spectroscopy and Peptide Studies

The development and application of the spin label amino acid TOAC in peptide studies demonstrate the compound's role in understanding peptide structure and dynamics. The incorporation of TOAC into peptides allows for detailed analyses of peptide secondary structure and interactions with membranes, employing various spectroscopic techniques. This research is pivotal in biophysical studies, contributing to our understanding of peptide behavior in biological systems S. Schreier, J. C. Bozelli, Nélida Marín, R. F. Vieira, C. Nakaie, 2012.

Environmental and Food Safety

Investigations into the sample preparation methods and analysis of phthalate esters in food and packaging materials underscore the significance of chemical analysis in ensuring food safety. The detection and quantification of phthalates, using advanced analytical methods, are critical for assessing the impact of these substances on human health and the environment. This research area is particularly relevant for regulatory science and public health Nur Zatil Izzah Haji Harunarashid, L. Lim, M. H. Harunsani, 2017.

Safety And Hazards

将来の方向性

The future directions in the research of tert-butyl esters of amino acids could involve finding alternative conditions for the interaction of tert-butanol with amino acid derivatives . This is because both the experimental and literature data provide evidence that conditions reported by Wright et al. are not optimal for a broad scope of substrates .

特性

IUPAC Name |

tert-butyl (2R)-2-aminopent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDXLHHMGNXXAG-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455347 |

Source

|

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R)-2-aminopent-4-enoate | |

CAS RN |

199588-89-1 |

Source

|

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)